molecular formula C17H13N3O B8372789 5-(1-phenyl-1H-pyrazol-5-yl)indolin-2-one

5-(1-phenyl-1H-pyrazol-5-yl)indolin-2-one

Cat. No.: B8372789
M. Wt: 275.30 g/mol
InChI Key: XPEBPMZCIFQDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-phenyl-1H-pyrazol-5-yl)indolin-2-one is a useful research compound. Its molecular formula is C17H13N3O and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

5-(2-phenylpyrazol-3-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H13N3O/c21-17-11-13-10-12(6-7-15(13)19-17)16-8-9-18-20(16)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21)

InChI Key

XPEBPMZCIFQDCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=NN3C4=CC=CC=C4)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(3,3-diethoxyprop-1-ynyl)indolin-2-one (100 mg, 0.39 mmol) in acetonitrile (5 ml) were added phenyl hydrazine (38 μL, 0.38 mmol) and sulfuric acid (52 μL, 0.98 mmol), and the mixture was stirred for 3 h at room temperature, then the mixture was stirred for 2 h at 50° C. The reaction mixture was poured into water (50 mL), and the resulting precipitate was filtered and dried. The precipitated was dissolved in acetonitrile (5 mL), then water (52 μL, 3.9 mmol) and sulfuric acid (93 μL, 1.75 mmol) were added. The mixture was heated at 80 C for 4 h. The mixture was cooled to room temperature, and then neutralized with sat. NaHCO3. The mixture was extracted with CHCl3/EtOAc 3 times. The combined organic extracts were washed with sat. NaCl, dried over Na2SO4, and evaporated in vacuo. The residue purified by column chromatography (EtOAc/n-hexane) to give the title compound as a brown solid (44 mg, 41%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
38 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
93 μL
Type
reactant
Reaction Step Four
Name
Quantity
52 μL
Type
solvent
Reaction Step Four
Yield
41%

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